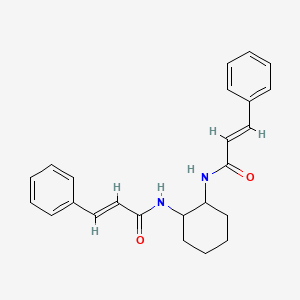
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide, also known as DIBO, is a chemical compound that has been widely studied for its potential applications in scientific research. DIBO is a small molecule that has shown promising results in various fields, including cancer research, immunology, and neuroscience.
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide is complex and involves multiple pathways. One of the primary mechanisms of action is the inhibition of enzymes and proteins that are involved in cell division and proliferation. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been shown to target the proteasome, a complex of enzymes that is critical for the degradation of proteins in cells. By inhibiting the proteasome, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide can induce apoptosis, or programmed cell death, in cancer cells.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide also activates immune cells, such as T-cells and natural killer cells, by modulating the expression of specific proteins on the surface of these cells. This activation leads to the destruction of cancer cells and the prevention of infection.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide induces apoptosis and inhibits cell division and proliferation. In immune cells, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide activates T-cells and natural killer cells, leading to the destruction of cancer cells and the prevention of infection. In neurons, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide enhances the growth and survival of cells, leading to improved cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide is its small size, which makes it easy to synthesize and manipulate in the lab. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has a well-defined mechanism of action, which makes it an attractive candidate for drug development. However, one of the limitations of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide. One area of research is the development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide-based drugs for the treatment of cancer, autoimmune diseases, and neurodegenerative diseases. Another area of research is the optimization of the synthesis process to improve the purity and quality of the final product. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide and its potential side effects.
Conclusion
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide is a small molecule that has shown promising results in various fields of scientific research, including cancer research, immunology, and neuroscience. Its well-defined mechanism of action and small size make it an attractive candidate for drug development. However, further studies are needed to fully understand its potential applications and limitations.
Métodos De Síntesis
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide can be synthesized through a multi-step reaction process that involves the use of various chemical reagents. The first step involves the synthesis of 1,2-benzenediol, which is then reacted with a pyrrolidine derivative to form the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide compound. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in cancer treatment. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins that are involved in cell division and proliferation. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has also been studied for its potential applications in immunology. It has been shown to activate immune cells, such as T-cells and natural killer cells, which play a critical role in the body's defense against infections and cancer. Furthermore, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Another area of research where N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has shown promise is in neuroscience. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been shown to enhance the growth and survival of neurons, which are critical for brain function. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been shown to improve cognitive function and memory in animal models, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-10(2)18-9-11(7-15(18)19)16(20)17-12-3-4-13-14(8-12)22-6-5-21-13/h3-4,8,10-11H,5-7,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLOYTHHXKIVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-N-{4-[(benzylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5294563.png)
![4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5294579.png)
![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B5294584.png)
![3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole](/img/structure/B5294586.png)
![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5294590.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294597.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5294599.png)
![4-benzoyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294608.png)

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methylacetamide](/img/structure/B5294620.png)

![5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}quinoxaline](/img/structure/B5294634.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[2-(methylthio)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5294637.png)
![N,N,4-trimethyl-3-{2-[methyl(prop-2-yn-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5294643.png)